molecular formula C16H19NOS B2471904 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide CAS No. 2034316-61-3

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide

Cat. No. B2471904
CAS RN: 2034316-61-3
M. Wt: 273.39
InChI Key: JNIPUYDPQRGKSG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The specific molecular structure of “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide” would require more detailed analysis, which is not provided in the available literature.


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not provided in the available literature.

Scientific Research Applications

Thermal and Photodimerization

Research into compounds related to benzo[b]thiophen has shown that benzo[b]thiophen-3-carboxylic acid 1,1-dioxide undergoes dimerization under both ultraviolet light and heat. This process results in a 'head-to-head' dimer with trans stereochemistry around the cyclobutane ring, highlighting the compound's potential in synthesizing cyclobutane derivatives, which are valuable in various chemical synthesis processes (Davies et al., 1977).

Cyclobutane-Containing Peptide Dendrimers

The synthesis of cyclobutane-containing C3-symmetric peptide dendrimers through a convergent approach demonstrates the compound's utility in creating highly functionalized structures. This research showcases the compound's application in developing new materials with potential biological and chemical properties (Gutiérrez-Abad et al., 2010).

Intramolecular Cyclization

The copper-catalyzed intramolecular cyclization of substituted thioureas highlights a method for synthesizing N-benzothiazol-2-yl-amides. This process demonstrates the compound's relevance in synthesizing heterocyclic compounds, which are crucial in developing new pharmaceuticals and materials (Wang et al., 2008).

Dearomatising Rearrangements

Studies on thiophene-3-carboxamides have shown that they undergo dearomatising cyclisation when treated with LDA, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This finding opens avenues for the synthesis of complex heterocyclic structures from simpler thiophene derivatives (Clayden et al., 2004).

Antiproliferative Activity Against Cancer Cells

Research into benzo[b]thiophene analogs has identified compounds with selectivity towards laryngeal cancer cells, demonstrating significant antiproliferative activity. These findings suggest the compound's potential in cancer research, particularly in developing new chemotherapeutic agents (Haridevamuthu et al., 2023).

Safety and Hazards

The safety and hazards associated with thiophene derivatives can vary widely depending on their specific structures . The specific safety and hazards associated with “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide” are not detailed in the available literature.

properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-11(17-16(18)12-5-4-6-12)9-13-10-19-15-8-3-2-7-14(13)15/h2-3,7-8,10-12H,4-6,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIPUYDPQRGKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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